REACTION_CXSMILES
|
O=[C:2]([CH2:6][C:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([OH:5])=[O:4].S(O)(O)(=O)=O.[CH3:20][S:21][C:22](=[NH:24])[NH2:23].[O-]CC.[Na+].[OH-].[Na+]>C(O)C>[CH3:20][S:21][C:22]1[N:24]=[C:2]([C:3]([OH:5])=[O:4])[CH:6]=[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:23]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)O)CC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.CSC(N)=N
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After removal of volatiles, water
|
Type
|
ADDITION
|
Details
|
was added (200 mL)
|
Type
|
CUSTOM
|
Details
|
to give a suspension, which
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (4×100 mL)
|
Type
|
CUSTOM
|
Details
|
The combined ethereal extracts were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was dried in vacuo overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC(=CC(=N1)C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |